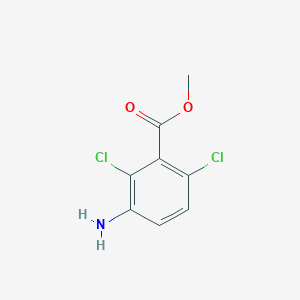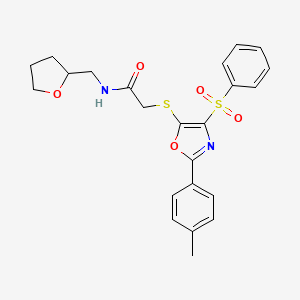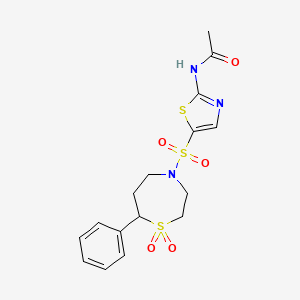![molecular formula C17H18ClN5O B2513036 1-(4-chloro-2-methylphenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1105221-07-5](/img/structure/B2513036.png)
1-(4-chloro-2-methylphenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound can undergo, including the reactants, products, and the conditions required for the reactions .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
Synthesis and Anti-Inflammatory Applications
Research indicates the synthesis of novel pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives with notable anti-inflammatory activities, comparable to standard drugs like indomethacin, and minimal ulcerogenic effects. The structural elucidation of these compounds was achieved through various spectroscopic methods, and their anti-inflammatory potential was evaluated using the carrageenan-induced paw edema test in rats. Lipophilicity, as represented by C log P values, was found to be a significant factor influencing biological response. This underscores the compound's potential in pharmacological applications, particularly in the domain of inflammation and ulceration treatment (El-Tombary, 2013).
Antiulcer and Cytoprotective Activities
A study on (1H-Pyrazol-1-yl)-pyrimidines exhibited cytoprotective antiulcer activity, showcasing potent inhibition of HCl-ethanol-induced and water-immersion stress-induced ulcers in rats. These compounds also demonstrated low acute toxicity, positioning them as potential therapeutic agents in ulcer treatment (Ikeda et al., 1996).
Antidepressant Activities
Compounds like CRF1 receptor antagonists have been identified to possess antidepressant-like activity. Specifically, R 121919 and DMP 696 significantly reduced immobility time in the tail suspension test in mice without impairing general locomotor activity. These findings suggest potential therapeutic implications for depression treatment (Nielsen et al., 2004).
Antitumor and Antipsoriatic Effects
In the domain of cancer and autoimmune diseases, a pyrazolo[3,4-d]pyrimidine derivative exhibited potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), suggesting potential as a drug candidate for psoriasis treatment. The compound demonstrated significant antipsoriatic effects in animal models, with detailed investigations revealing the mechanisms of action and supporting its therapeutic potential in psoriasis management (Li et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-chloro-2-methylphenyl)-N-(oxolan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O/c1-11-7-12(18)4-5-15(11)23-17-14(9-22-23)16(20-10-21-17)19-8-13-3-2-6-24-13/h4-5,7,9-10,13H,2-3,6,8H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRCOUSKEOEZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N2C3=NC=NC(=C3C=N2)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chloro-2-methylphenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl [(2-methyl-5-nitrophenyl)carbamoyl]formate](/img/structure/B2512953.png)
![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2512954.png)


![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2512961.png)
![N-{[1-(3-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}propyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide](/img/structure/B2512963.png)
![5-Chloro-6-[3-[(4-cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2512965.png)




![2-Tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2512974.png)
![1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one](/img/structure/B2512975.png)
![N-(3,4-dimethoxybenzyl)-4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2512976.png)